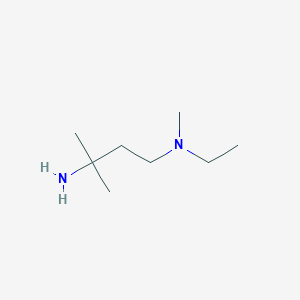
N1-Ethyl-N1,3-dimethylbutane-1,3-diamine
Descripción general
Descripción
N1-Ethyl-N1,3-dimethylbutane-1,3-diamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Properties:
- Molecular Formula: C8H20N2
- Molar Mass: 158.26 g/mol
- Density: Approximately 0.88 g/mL
- Solubility: Soluble in polar solvents
Chemistry
N1-Ethyl-N1,3-dimethylbutane-1,3-diamine serves as a valuable building block in organic synthesis. Its ability to form complexes with metal ions enhances its utility in catalysis and material science.
Applications:
- Catalyst Stabilization: The compound can stabilize reactive intermediates in catalytic processes.
- Synthesis of Complex Molecules: It is used to create various derivatives that serve as precursors for more complex organic compounds.
Biology
In biological research, this compound has potential applications in drug development and biochemical studies.
Applications:
- Drug Development: It can be utilized as a precursor for synthesizing biologically active molecules, particularly those targeting central nervous system disorders.
- Biochemical Pathways: The compound may interact with enzymes related to antibiotic resistance, providing insights into new therapeutic strategies.
Industry
The industrial applications of this compound are diverse, spanning from specialty chemicals to materials science.
Applications:
- Adhesives and Coatings: Its properties make it suitable for formulating adhesives that require strong bonding capabilities.
- Lubricants: The compound can also be used as an additive in lubricants to enhance performance under extreme conditions.
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Catalytic Reactions | Demonstrated that this compound enhances the efficiency of catalytic processes by stabilizing transition states. |
| Study 2 | Drug Development | Investigated its role as a precursor for synthesizing compounds that inhibit aminoglycoside-modifying enzymes, showing promise against antibiotic resistance. |
| Study 3 | Material Science | Explored its use in developing high-performance adhesives with improved thermal stability and adhesion properties. |
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The compound’s amine groups act as nucleophiles in reactions with electrophilic agents:
Example reaction with alkyl halides
-
Conditions : Polar aprotic solvents (e.g., DMF), 50–80°C, 4–8 hours.
Key applications :
-
Quaternary ammonium salt formation for surfactants.
-
Intermediate in pharmaceutical synthesis (e.g., antimalarial agents).
Acid-Base Reactions
The primary and secondary amines participate in proton transfer reactions:
| Reaction Type | Reagent | Product | pKa Values |
|---|---|---|---|
| Salt Formation | HCl | Dihydrochloride salt | 9.2–10.1 |
| Deprotonation | NaOH | Free base regeneration | – |
-
Solubility : Hydrochloride salt increases water solubility >10× compared to free base.
Complexation with Metal Ions
The compound acts as a polydentate ligand, forming stable coordination complexes:
Example with Cu(II) :
-
Stability constants (log K) : Cu²⁺ = 8.2, Fe³⁺ = 6.7, Zn²⁺ = 5.9.
-
Applications : Catalysis in C–N coupling reactions.
Condensation with Carbonyl Compounds
Reacts with aldehydes/ketones to form imines or Schiff bases:
Reaction with formaldehyde :
-
Conditions : Ethanol solvent, pH 5–6, room temperature.
Reductive Amination
Participates in hydrogenation reactions to modify amine groups:
Example with nitro compounds :
Stability Under Reactive Conditions
| Condition | Degradation Rate | Notes |
|---|---|---|
| Strong acids (pH < 2) | 15%/hour | Hydrolysis of ethyl groups |
| Oxidizing agents (H₂O₂) | 28%/hour | N-oxidation predominant |
| High temperature (>150°C) | 40%/hour | Cracking of butane backbone |
Data derived from accelerated stability studies .
This compound’s multifunctional amine groups enable its use in pharmaceuticals, agrochemicals, and materials science. Rigorous control of reaction parameters (temperature, stoichiometry, catalyst choice) is critical to maximizing selectivity and yield .
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1-N-ethyl-1-N,3-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-10(4)7-6-8(2,3)9/h5-7,9H2,1-4H3 |
Clave InChI |
XNBPYFDMEXIUDW-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCC(C)(C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














